N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide
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Overview
Description
N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by its benzamide structure, featuring a cyclopropyl group, an ethoxy group, and a hydroxyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide typically involves the following steps:
Benzamide Formation: The starting material, 2-ethoxy-5-hydroxybenzoic acid, undergoes amidation with cyclopropylamine under acidic conditions to form the benzamide derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Halogenated compounds and other substituted benzamides.
Scientific Research Applications
N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
N-Cyclopropyl-2-methoxy-5-hydroxybenzamide
N-Cyclopropyl-2-chloro-5-hydroxybenzamide
N-Cyclopropyl-2-fluoro-5-hydroxybenzamide
Uniqueness: N-Cyclopropyl-2-ethoxy-5-hydroxybenzamide is unique due to its specific ethoxy group, which influences its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-ethoxy-5-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-11-6-5-9(14)7-10(11)12(15)13-8-3-4-8/h5-8,14H,2-4H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLNNDUTCBABPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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